Crocetin

Pharmacokinetics Bioavailability Oral Absorption

Crocetin is the mandatory compound for ADME/PK studies, as orally administered crocin is poorly absorbed and must be hydrolyzed to crocetin, resulting in 56-81 fold higher plasma exposure of crocetin. For anticancer research, crocetin exhibits 5-18x higher in vitro cytotoxicity and uniquely induces ROS-mediated apoptosis, unlike crocin. For analytical method development, HPLC-DAD using a crocetin reference standard avoids overestimation errors of ISO 3632 spectrophotometry. Procure high-purity crocetin (≥98%) to ensure reliable pharmacokinetic profiles, accurate bioanalytical quantification, and valid structure-activity relationship studies.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 504-39-2
Cat. No. B7823005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocetin
CAS504-39-2
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
InChIInChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
InChIKeyPANKHBYNKQNAHN-MQQNZMFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crocetin (CAS 504-39-2): A Bioactive Apocarotenoid Aglycone


Crocetin is the core apocarotenoid aglycone derived from saffron and Gardenia jasminoides, distinct from its glycosylated counterparts like crocin. While its precursors are often evaluated for various bioactivities, crocetin's chemical structure—a 20-carbon chain with carboxylic acid groups—lacks sugar moieties, leading to fundamentally different physicochemical and pharmacokinetic properties [1][2]. This baseline is critical, as the presence or absence of glycosylation dictates behavior across nearly all measurable dimensions relevant to scientific selection, from absorption and cellular interaction to analytical quantification [3].

Why Crocin or Saffron Extract Cannot Substitute for Crocetin in Target-Focused Research


Generic substitution fails because crocetin and crocin are not interchangeable prodrug and metabolite; they are distinct chemical entities with divergent experimental readouts. While crocin (a glycosylated ester) is water-soluble, crocetin is sparingly soluble in water, impacting formulation [1]. Crucially, orally administered crocin is poorly absorbed and must first be hydrolyzed to crocetin by the gut microbiome to enter systemic circulation [2]. This results in a 56-81 fold higher plasma exposure of crocetin compared to crocin after crocin administration, proving that crocetin is the primary systemically available active principle [3]. Furthermore, their mechanisms differ: crocetin induces significant reactive oxygen species (ROS) in cancer cells, whereas crocin does not, demonstrating that substituting one for the other can lead to fundamentally different and misleading cellular outcomes [4].

Quantitative Differentiation of Crocetin (504-39-2) vs. Crocin: A Procurement Evidence Guide


56- to 81-Fold Higher Systemic Exposure of Crocetin After Oral Crocin Administration

Crocetin is the primary systemically available compound following oral administration of its glycoside, crocin. A validated UPLC-MS/MS method was used to profile the plasma levels of both crocin and crocetin in rats after oral crocin administration [1]. The results show that crocetin exposure is substantially higher than that of the parent glycoside, establishing it as the key active metabolite and making it the preferred target compound for in vivo studies.

Pharmacokinetics Bioavailability Oral Absorption

5- to 18-Fold Greater In Vitro Cytotoxicity of Crocetin vs. Crocin

In a direct comparison across five human cancer cell lines, crocetin demonstrated significantly higher cytotoxicity than crocin [1]. The study quantified this difference via IC50 values, showing that the aglycone is much more potent in inhibiting cell viability.

Oncology Cytotoxicity Cancer Cell Lines

Superior Reduction in Tumor Incidence in an In Vivo Breast Cancer Model

An in vivo study comparing the preventive effects of crocin and crocetin on NMU-induced breast cancer in rats found crocetin to be more effective [1]. The tumor incidence in the NMU-only control group was 77%. Treatment with crocin reduced the average incidence to 45%, whereas crocetin treatment achieved a further reduction to 33% [1].

Chemoprevention Breast Cancer In Vivo Efficacy

Potency Boost via Purification: Crocetinic Acid's 50-Fold Increase Over Crude Crocetin

Procurement decisions often involve choosing between crude and purified forms. A patent application reports that a specific fraction separated from crude crocetin by preparative HPLC, identified as crocetinic acid, is approximately 50 times more potent than the crude mixture in inhibiting proliferation and stimulating apoptosis in pancreatic cancer cells [1].

Drug Development Patent Analysis Purification

Analytical Superiority: HPLC-DAD Prevents Overestimation of Crocetin Content

For quality control and quantification, the choice of analytical method is critical. A comparative study of saffron constituents found that methods like HPTLC and the ISO 3632 spectrophotometric method lead to overestimation of crocetin content due to overlapping absorbance with other compounds [1]. HPLC-DAD provides a more accurate and reliable quantification, as it can separate and resolve individual components.

Analytical Chemistry Quality Control HPLC Method

Application Scenarios for Crocetin (504-39-2) Based on Verified Differentiation


In Vivo Pharmacokinetic and Bioavailability Studies

When designing studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of saffron bioactives, crocetin is the mandatory compound. Evidence shows that orally administered crocin is poorly absorbed and is rapidly converted to crocetin in the gut, which then becomes the predominant species in plasma with 56-81 times higher exposure [1]. Therefore, any in vivo PK study must focus on crocetin as the active principle, and procurement of high-purity crocetin is essential for establishing reliable baseline pharmacokinetic profiles and developing accurate bioanalytical methods, such as the validated HPLC assay with a lower limit of quantification of 0.05 µg/ml in human serum [2].

Lead Optimization in Cancer Therapeutics

For projects focused on discovering novel anticancer agents from natural products, crocetin offers a more promising starting point than its glycoside. Direct comparative data demonstrates crocetin's 5- to 18-fold higher in vitro cytotoxicity against cancer cell lines [1] and its superior ability to reduce tumor incidence in an animal model of breast cancer (33% incidence for crocetin vs. 45% for crocin) [2]. This quantifiable advantage makes crocetin the preferred candidate for medicinal chemistry efforts aimed at developing more potent analogs or investigating structure-activity relationships. Furthermore, the identification of a purified 'crocetinic acid' fraction with 50-fold higher potency than crude crocetin underscores the value of high-purity material for advanced preclinical development [3].

Mechanistic Studies of Reactive Oxygen Species (ROS) Induction

Investigators exploring the role of oxidative stress in cell death pathways will find crocetin to be a uniquely useful tool compared to crocin. In a direct comparison, crocetin induced a significant level of cellular ROS in HeLa cells, whereas crocin did not [1]. This critical functional difference means that for studies aimed at elucidating ROS-mediated cytotoxicity, crocetin is the required compound. Procurement of crocetin, rather than crocin or saffron extract, is necessary to reliably activate and study this specific mechanism, which is linked to its superior anticancer effects.

Quality Control and Analytical Method Development for Saffron Products

For analytical chemists developing or validating methods to assess the quality of saffron or related products, crocetin is a key reference standard. Comparative studies have shown that common methods like ISO 3632 spectrophotometry and HPTLC overestimate crocetin content due to interference from other constituents [1]. Consequently, HPLC-DAD using a crocetin reference standard is the recommended approach for accurate quantification. Procuring a well-characterized, high-purity crocetin standard (CAS 504-39-2) is therefore essential for ensuring the validity and reproducibility of analytical data, whether for quality control, adulteration detection, or regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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